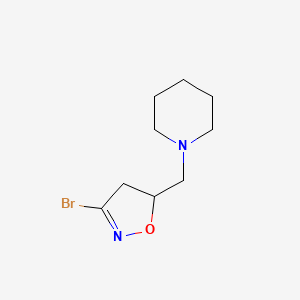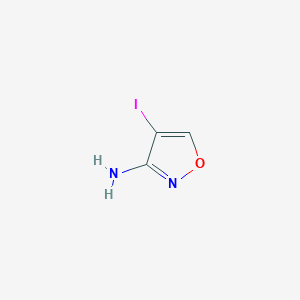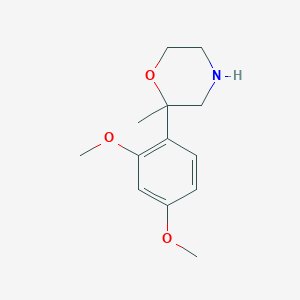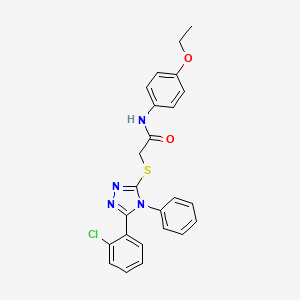
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole is a compound that belongs to the class of heterocyclic organic compounds It features a bromine atom, a piperidin-1-ylmethyl group, and a dihydroisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced.
Bromination: The final step involves the bromination of the compound using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The piperidin-1-ylmethyl group can interact with biological receptors, while the bromine atom and dihydroisoxazole ring can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound useful in drug discovery and development.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
- 3-Bromo-5-(piperidin-1-ylmethyl)benzene
Uniqueness
3-Bromo-5-(piperidin-1-ylmethyl)-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different ring structures or substituents.
特性
分子式 |
C9H15BrN2O |
|---|---|
分子量 |
247.13 g/mol |
IUPAC名 |
3-bromo-5-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H15BrN2O/c10-9-6-8(13-11-9)7-12-4-2-1-3-5-12/h8H,1-7H2 |
InChIキー |
VTUGSDCDGNRCPA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CC(=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)



![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)

![4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)




![4-(Difluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B11785447.png)
![2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11785448.png)
